4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine
Overview
Description
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine is a chemical compound known for its potent and selective antagonistic activity against the histamine H3 receptor . This compound is part of a broader class of piperidine derivatives, which are widely studied for their pharmacological properties .
Preparation Methods
The synthesis of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route starts with the preparation of 1-isopropyl-4-piperidone, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate 4-(1-isopropyl-piperidin-4-yloxy)-benzyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The primary mechanism of action of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves its antagonistic activity at the histamine H3 receptor. By binding to this receptor, the compound inhibits the action of histamine, a neurotransmitter involved in various central nervous system functions. This inhibition can lead to increased release of other neurotransmitters, such as dopamine and norepinephrine, thereby modulating cognitive and behavioral processes .
Comparison with Similar Compounds
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine can be compared with other histamine H3 receptor antagonists, such as:
Thioperamide: Another H3 receptor antagonist, but with a different chemical structure and pharmacokinetic profile.
Clobenpropit: A potent H3 receptor antagonist with additional agonistic activity at H4 receptors.
Pitolisant: A clinically approved H3 receptor antagonist used for the treatment of narcolepsy.
The uniqueness of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine lies in its high selectivity and potency for the H3 receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
397276-53-8 |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[[4-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]methyl]morpholine |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)21-9-7-19(8-10-21)23-18-5-3-17(4-6-18)15-20-11-13-22-14-12-20/h3-6,16,19H,7-15H2,1-2H3 |
InChI Key |
AYEMHSJPBSPTSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-7737782, JNJ-7737782, JNJ-7737782 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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